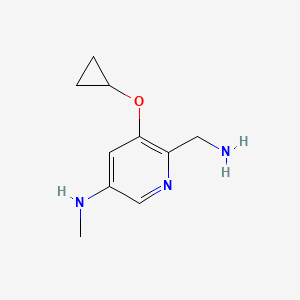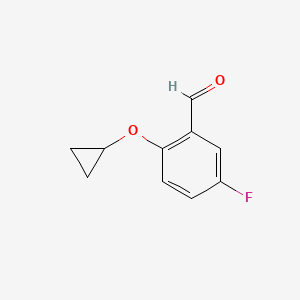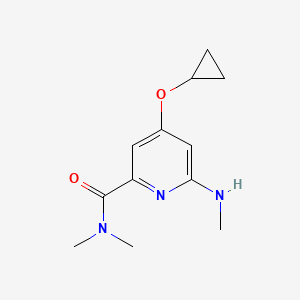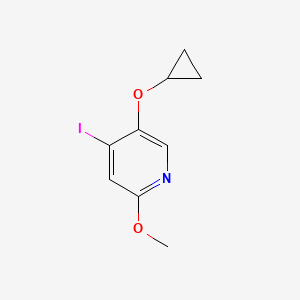
6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted together . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, such as vanadium salts, to facilitate the aminomethylation process . The choice of solvent and temperature control are also crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene derivatives: These compounds also contain aminomethyl groups and exhibit similar reactivity.
Chrysin derivatives: Aminomethyl derivatives of chrysin share similar synthetic routes and applications.
Uniqueness
6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl, cyclopropoxy, and N-methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-(aminomethyl)-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-12-7-4-10(14-8-2-3-8)9(5-11)13-6-7/h4,6,8,12H,2-3,5,11H2,1H3 |
InChI Key |
CSIPGWZSOAEOCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















